molecular formula C7H5BrClFN2O B12980830 2-Bromo-4-chloro-6-fluoro-N-hydroxybenzimidamide

2-Bromo-4-chloro-6-fluoro-N-hydroxybenzimidamide

Cat. No.: B12980830
M. Wt: 267.48 g/mol
InChI Key: CMSMEZIOUXCEIF-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-6-fluoro-N-hydroxybenzimidamide is a synthetic organic compound characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzimidamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-chloro-6-fluoro-N-hydroxybenzimidamide typically involves multi-step organic reactions. One common method starts with the halogenation of a benzimidazole derivative. The process involves:

    Halogenation: Introducing bromine, chlorine, and fluorine atoms into the benzimidazole ring. This can be achieved using reagents like bromine (Br2), chlorine (Cl2), and fluorine gas (F2) under controlled conditions.

    Amidation: Converting the halogenated benzimidazole into the corresponding benzimidamide by reacting it with hydroxylamine (NH2OH) in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-chloro-6-fluoro-N-hydroxybenzimidamide can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The amide group can be hydrolyzed to form corresponding acids or amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzimidamides, while oxidation can produce benzimidazole derivatives with different oxidation states.

Scientific Research Applications

2-Bromo-4-chloro-6-fluoro-N-hydroxybenzimidamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound’s unique halogenation pattern makes it useful in the synthesis of advanced materials with specific electronic and optical properties.

    Industrial Chemistry: It serves as an intermediate in the synthesis of various industrial chemicals and agrochemicals.

Mechanism of Action

The mechanism by which 2-Bromo-4-chloro-6-fluoro-N-hydroxybenzimidamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The halogen atoms can enhance binding affinity and specificity, while the hydroxybenzimidamide moiety can participate in hydrogen bonding and other interactions. These properties make it a versatile compound in biochemical assays and drug development.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-chloro-6-fluoroaniline: Similar in structure but lacks the hydroxybenzimidamide group.

    4-Bromo-2-fluoroaniline: Contains bromine and fluorine but not chlorine or the hydroxybenzimidamide group.

    2-Chloro-4-fluoro-6-nitroaniline: Contains chlorine and fluorine but has a nitro group instead of bromine and hydroxybenzimidamide.

Uniqueness

2-Bromo-4-chloro-6-fluoro-N-hydroxybenzimidamide is unique due to its specific combination of halogen atoms and the hydroxybenzimidamide group. This combination imparts distinct chemical reactivity and biological activity, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C7H5BrClFN2O

Molecular Weight

267.48 g/mol

IUPAC Name

2-bromo-4-chloro-6-fluoro-N'-hydroxybenzenecarboximidamide

InChI

InChI=1S/C7H5BrClFN2O/c8-4-1-3(9)2-5(10)6(4)7(11)12-13/h1-2,13H,(H2,11,12)

InChI Key

CMSMEZIOUXCEIF-UHFFFAOYSA-N

Isomeric SMILES

C1=C(C=C(C(=C1F)/C(=N/O)/N)Br)Cl

Canonical SMILES

C1=C(C=C(C(=C1F)C(=NO)N)Br)Cl

Origin of Product

United States

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